molecular formula C14H23N5OS B14558540 Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)- CAS No. 61689-84-7

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)-

Cat. No.: B14558540
CAS No.: 61689-84-7
M. Wt: 309.43 g/mol
InChI Key: QGBITWLMOSSEOL-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)- is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring, a carbothioamide group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazinecarboxylic acid with thionyl chloride to form pyrazinecarbothioamide. This intermediate is then reacted with N-[(diethylamino)methyl]-6-(4-morpholinyl)-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow synthesis may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholine ring in Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)- imparts unique chemical properties, such as increased solubility and stability

Properties

CAS No.

61689-84-7

Molecular Formula

C14H23N5OS

Molecular Weight

309.43 g/mol

IUPAC Name

N-(diethylaminomethyl)-6-morpholin-4-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C14H23N5OS/c1-3-18(4-2)11-16-14(21)12-9-15-10-13(17-12)19-5-7-20-8-6-19/h9-10H,3-8,11H2,1-2H3,(H,16,21)

InChI Key

QGBITWLMOSSEOL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CNC(=S)C1=CN=CC(=N1)N2CCOCC2

Origin of Product

United States

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